methyl 4-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate
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Overview
Description
Methyl 4-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate is a complex organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thiazolidine ring, a benzoate ester, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the reaction of 3,4-dichlorophenyl isothiocyanate with an appropriate amine to form the thiazolidine ring. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 4-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate involves its interaction with specific molecular targets. The thiazolidine ring and dichlorophenyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-(2,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate
- Methyl 4-[2-(3,5-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate
- Methyl 4-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate
Uniqueness
This compound is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
methyl 4-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3S/c1-24-18(23)12-4-2-11(3-5-12)16(22)21-8-9-25-17(21)13-6-7-14(19)15(20)10-13/h2-7,10,17H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJRHGSFUKXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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